molecular formula C23H25N5O B2454860 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-32-0

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2454860
CAS No.: 941983-32-0
M. Wt: 387.487
InChI Key: DUJXVOQMRJVBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to a pyridazine ring, which is further substituted with a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

This compound: acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibits the downstream effects of the receptor, such as cell proliferation and survival .

Biochemical Pathways

The action of This compound affects several biochemical pathways. Primarily, it disrupts the PDGF signaling pathway, which is involved in cell growth and division . By inhibiting the PDGF receptor, the compound prevents the activation of this pathway, leading to reduced cell proliferation .

Pharmacokinetics

The pharmacokinetics of This compound As a pdgf receptor tyrosine kinase inhibitor, it is likely to be absorbed into the bloodstream after administration, distributed to the site of action, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of This compound is a decrease in cell proliferation and survival . This is due to its inhibition of the PDGF receptor tyrosine kinase, which disrupts the signaling pathways that promote these cellular processes .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

The exact role of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in biochemical reactions is not fully understood. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Coupling with Benzamide: The final step involves coupling the pyridazine-piperazine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the pyridazine ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide apart is its unique combination of a benzamide core with a pyridazine ring and a methylpiperazine moiety. This structural arrangement provides a distinct pharmacological profile, making it a valuable candidate for drug development and research.

Properties

IUPAC Name

2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-5-3-4-6-20(17)23(29)24-19-9-7-18(8-10-19)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJXVOQMRJVBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.